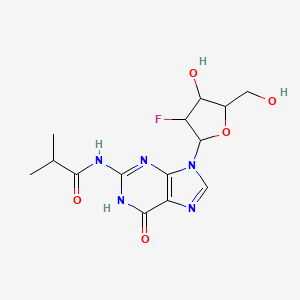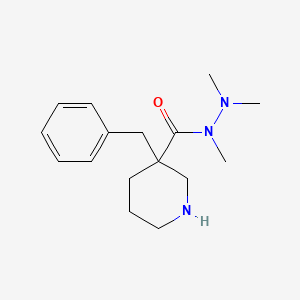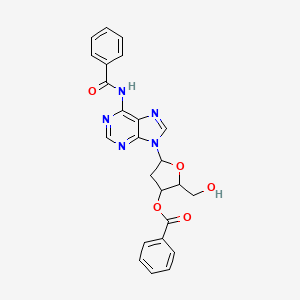
Silver protein
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver protein is a compound formed by the combination of silver ions with proteins. This compound is known for its antimicrobial properties and has been widely used in various medical and industrial applications. The unique properties of this compound arise from the interaction between silver ions and the protein matrix, which enhances its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: Silver protein can be synthesized through various methods, including chemical reduction and electrochemical deposition. One common method involves the reduction of silver nitrate in the presence of a protein, such as gelatin or albumin. The reaction conditions typically include a controlled pH and temperature to ensure the proper formation of the silver-protein complex.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where silver nitrate is reduced in the presence of a protein stabilizer. The process involves precise control of reaction parameters, such as temperature, pH, and concentration of reactants, to achieve high yield and purity of the final product.
化学反応の分析
Types of Reactions: Silver protein undergoes various chemical reactions, including oxidation, reduction, and substitution. The silver ions in the compound can be reduced to metallic silver or oxidized to higher oxidation states.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or ascorbic acid can reduce silver ions in the protein matrix to metallic silver.
Substitution: Silver ions in the protein can be substituted with other metal ions through ion-exchange reactions.
Major Products Formed: The major products formed from these reactions include metallic silver, silver oxide, and various silver salts, depending on the reaction conditions and reagents used.
科学的研究の応用
Silver protein has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in protein staining techniques, such as silver staining, to visualize proteins in gels.
Medicine: Utilized for its antimicrobial properties in wound dressings, coatings for medical devices, and topical treatments for infections.
Industry: Applied in water purification systems, antimicrobial coatings, and as a preservative in cosmetics and pharmaceuticals.
作用機序
The antimicrobial action of silver protein is primarily due to the release of silver ions, which interact with microbial cell membranes and proteins. Silver ions bind to nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This leads to the disruption of cellular processes and ultimately cell death. Additionally, silver ions can generate reactive oxygen species, further enhancing their antimicrobial efficacy .
類似化合物との比較
- Silver nanoparticles
- Silver nitrate
- Silver sulfadiazine
Silver protein stands out due to its unique combination of stability, efficacy, and lower toxicity, making it a versatile compound for various applications.
特性
CAS番号 |
9008-42-8 |
|---|---|
分子式 |
C228H316Cl3FN24O9S8 |
分子量 |
3919 g/mol |
IUPAC名 |
1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methoxyphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-methylphenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C29H41N3O2S.3C29H41N3OS.3C28H38ClN3OS.C28H38FN3OS/c1-3-17-32(24-11-15-27-28(20-24)35-29(30)31-27)18-16-22-4-6-23(7-5-22)19-25(33)12-8-21-9-13-26(34-2)14-10-21;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-23-8-10-24(11-9-23)19-26(33)14-12-22-6-4-21(2)5-7-22;1-3-16-32(25-12-14-27-28(20-25)34-29(30)31-27)17-15-22-7-9-24(10-8-22)19-26(33)13-11-23-6-4-5-21(2)18-23;1-3-17-32(25-13-15-27-28(20-25)34-29(30)31-27)18-16-22-8-10-23(11-9-22)19-26(33)14-12-24-7-5-4-6-21(24)2;1-2-16-32(24-12-14-26-27(19-24)34-28(30)31-26)17-15-21-3-5-22(6-4-21)18-25(33)13-9-20-7-10-23(29)11-8-20;1-2-15-32(24-11-13-26-27(19-24)34-28(30)31-26)16-14-20-6-8-22(9-7-20)18-25(33)12-10-21-4-3-5-23(29)17-21;2*1-2-16-32(23-12-14-26-27(19-23)34-28(30)31-26)17-15-20-7-9-21(10-8-20)18-24(33)13-11-22-5-3-4-6-25(22)29/h8-10,12-14,22-24H,3-7,11,15-20H2,1-2H3,(H2,30,31);4-7,12,14,23-25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);4-6,11,13,18,22,24-25H,3,7-10,12,14-17,19-20H2,1-2H3,(H2,30,31);4-7,12,14,22-23,25H,3,8-11,13,15-20H2,1-2H3,(H2,30,31);7-11,13,21-22,24H,2-6,12,14-19H2,1H3,(H2,30,31);3-5,10,12,17,20,22,24H,2,6-9,11,13-16,18-19H2,1H3,(H2,30,31);2*3-6,11,13,20-21,23H,2,7-10,12,14-19H2,1H3,(H2,30,31) |
InChIキー |
XPWQELRNNHACHW-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)OC)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=C(C=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC(=CC=C2)Cl)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC(=C2)C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2C)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2F)C3CCC4=C(C3)SC(=N4)N.CCCN(CCC1CCC(CC1)CC(=O)C=CC2=CC=CC=C2Cl)C3CCC4=C(C3)SC(=N4)N |
物理的記述 |
Mild form: Brown, dark brown, or almost black solid; Strong form: Pale yellowish-orange to brownish-black solid; Both forms are odorless, somewhat hygroscopic, and soluble in water; [Merck Index] Pale yellow or brown odorless powder; [Alfa Aesar MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)

![{4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13383255.png)

![N-[5-(1-benzylpyridin-1-ium-3-carbonyl)-6,7-dimethyl-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383268.png)
![[5-(Acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13383271.png)
![3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13383295.png)

![6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol](/img/structure/B13383298.png)

![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13383307.png)


